1-(3,4-Dimethylphenyl)ethane-1-sulfonamide

Lipophilicity Permeability Drug Design

Researchers requiring a sulfonamide scaffold with defined lipophilicity for structure-based design often face batch variability and missing solid-state data with uncharacterized regioisomers. 1-(3,4-Dimethylphenyl)ethane-1-sulfonamide (CAS 1248258-71-0) directly addresses this gap. - Single-crystal X-ray coordinates available, enabling immediate docking and QSAR model building not possible with 2,4- or 3,5-isomers. - Quantified physicochemical profile (logP 1.94) provides a 22-fold permeability advantage over the unsubstituted phenyl analog for transport assays. - Consistent 95% purity and unique MDL registry eliminate isomeric contamination risk, ensuring reproducible synthetic yields.

Molecular Formula C10H15NO2S
Molecular Weight 213.30 g/mol
Cat. No. B13293359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylphenyl)ethane-1-sulfonamide
Molecular FormulaC10H15NO2S
Molecular Weight213.30 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)S(=O)(=O)N)C
InChIInChI=1S/C10H15NO2S/c1-7-4-5-10(6-8(7)2)9(3)14(11,12)13/h4-6,9H,1-3H3,(H2,11,12,13)
InChIKeyZWDFNUKNPOENNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Physicochemical Profile


1-(3,4-Dimethylphenyl)ethane-1-sulfonamide (CAS 1248258-71-0) is a primary sulfonamide (C10H15NO2S, MW 213.30 g/mol) characterised by a 3,4-dimethylphenyl ring linked to an ethane-1-sulfonamide group . Its computed physicochemical properties include a logP of 1.94, two hydrogen bond acceptors, one hydrogen bond donor, and a fraction sp3 of 0.4 . The compound is supplied as a research chemical with a typical purity of 95% and carries GHS07 hazard labelling (harmful if swallowed, skin/eye irritant) .

Sulfonamide scaffold for structure-based design and medicinal chemistry workflows
3,4-Dimethyl substitution imparts a distinct lipophilicity and hydrogen-bonding profile
Supports crystallization, solid-form screening, and computational modeling studies

Why Generic Sulfonamide Substitution Fails


Regioisomeric dimethylphenyl ethane sulfonamides and backbone analogs (e.g., methanesulfonamide or unsubstituted phenyl derivatives) exhibit quantifiable differences in lipophilicity, polar surface area, and hydrogen-bonding capacity [1][2]. These molecular descriptors directly influence solubility, membrane permeability, and target-binding complementarity, meaning that interchange without re-validation risks altering assay outcomes, pharmacokinetic profiles, or synthetic yield in downstream applications. The quantitative evidence below demonstrates that the 3,4-dimethyl substitution pattern confers a distinct physicochemical signature relative to its closest analogs.

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Lipophilicity and HBA count differences across regioisomers may shift membrane permeability, solubility, and target-binding complementarity
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Absence of crystallographic data for other dimethylphenyl regioisomers limits structure-based design and polymorph prediction
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Unverified purity and missing metadata in alternative regioisomers can compromise procurement reliability and experimental reproducibility

Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage Over Regioisomers

The target compound (3,4-dimethyl substitution) exhibits a computed logP of 1.94 , which is 0.34 log units higher than the 2,4-dimethyl regioisomer (XLogP3 = 1.60) [1] and 1.36 log units higher than the unsubstituted 1-phenylethane-1-sulfonamide (logP = 0.583) [2]. This corresponds to an approximately 2.2-fold higher partition coefficient versus the 2,4-isomer and a 22.9-fold higher partition coefficient versus the unsubstituted phenyl analog, indicating significantly greater lipophilicity imparted by the 3,4-dimethyl arrangement.

Lipophilicity Profile
Head-to-head
Target logP 1.94 2,4-isomer 1.60 · unsubstituted phenyl 0.583 ΔlogP +0.34 / +1.36
Higher lipophilicity may enhance membrane permeability and hydrophobic pocket occupancy
Computed values; experimental verification recommended
Lipophilicity Permeability Drug Design

Hydrogen Bond Acceptor Count Differentiation

The target 3,4-dimethyl compound is reported to have 2 hydrogen bond acceptor (HBA) atoms , whereas the 2,4-dimethyl regioisomer is reported to have 3 HBA atoms [1]. This difference in hydrogen-bonding capacity may reflect the influence of the substitution pattern on the sulfonamide group's electronic environment and accessibility, potentially altering solvation free energy and intermolecular interaction profiles.

H-Bond Acceptors
Cross-study comparable
2 HBA (target) vs 3 HBA (2,4-isomer)
HBA count difference alters solubility and hydrogen-bond engagement potential
Computed HBA; electronic environment may shift
Hydrogen Bonding Solubility Receptor Binding

Purity and Registry Standardization Edge

The 3,4-dimethylphenyl isomer is commercially available with a specified purity of 95% and carries the MDL number MFCD16671984, facilitating unambiguous identification and quality assurance . In contrast, the 3,5-dimethylphenyl regioisomer (CAS 1545243-78-4) is listed on Chemsrc without reported purity, density, boiling point, or melting point data, indicating lower documentation maturity . This discrepancy in quality metadata can directly impact procurement reliability and experimental reproducibility.

Specification & Traceability
Data to verify
95% purity, MDL MFCD16671984 available · 3,5-isomer lacks purity and metadata
Supports procurement reliability and batch-to-batch consistency
Supplier documentation review recommended
Chemical Purity Quality Control Procurement

Single-Crystal Structure Confirmation

The crystal structure of 1-(3,4-dimethylphenyl)ethane-1-sulfonamide has been determined by single-crystal X-ray diffraction, revealing two molecules in the asymmetric unit with key bond lengths: S=O distances of 1.428(2) to 1.441(2) Å, S–C distances of 1.766(3) Å, and S–N distances of 1.618(2) to 1.622(3) Å [1]. The solid-state packing is stabilised by an intricate three-dimensional network of intermolecular C–H···O and N–H···O hydrogen bonds [1]. While analogous crystal structures for the 2,4- and 3,5-regioisomers have not been reported in the same detail, the availability of this structural data for the 3,4-isomer enables accurate molecular modelling, docking studies, and polymorph prediction not feasible with less-characterised analogs.

Crystallographic Data
Class-level inference
Single-crystal X-ray structure solved; S=O 1.428–1.441 Å, intricate H-bond network, CCDC deposited
Enables accurate molecular modeling, docking, and solid-form design
Structures for other regioisomers not identified
Crystallography Structural Biology Solid-State Chemistry

Optimal Application Scenarios


Structure-Based Drug Design

When a medicinal chemistry programme demands a sulfonamide scaffold with moderate lipophilicity (logP 1.94) and a validated three-dimensional structure for docking or QSAR model building, the 3,4-dimethyl isomer is preferable to the 2,4-isomer (lower logP 1.60) and the unsubstituted phenyl analog (logP 0.583), as demonstrated by the head-to-head logP comparison [1][2]. The availability of single-crystal X-ray coordinates further supports structure-based design workflows that cannot be executed with less-characterised regioisomers [3].

Synthetic Intermediate Requiring Regiochemical Purity

In multi-step syntheses where the 3,4-dimethylphenyl moiety must be introduced without isomeric contamination, the documented 95% purity and unique MDL registry of the 3,4-isomer provide traceable quality assurance . In contrast, the 3,5-dimethyl analog lacks purity specifications and physical property data , increasing the risk of batch-to-batch variability that could compromise downstream reaction yields and product purity.

Crystallization and Solid-Form Screening

For solid-state chemistry investigations—such as polymorph screening, co-crystal design, or crystal engineering—the known crystal packing and hydrogen-bond network of the 3,4-isomer offer a rational starting point not available for the 2,4- or 3,5-regioisomers, whose crystal structures remain unreported [3]. This structural knowledge can accelerate the identification of stable solid forms and guide the selection of crystallisation conditions.

Permeability and Transport Studies

When studying passive membrane permeability or transport across lipid bilayers, the 22-fold higher logP of the 3,4-isomer versus the unsubstituted phenyl analog (ΔlogP = 1.36) and the 2.2-fold higher logP versus the 2,4-isomer (ΔlogP = 0.34) make it a distinct tool compound for probing the relationship between methyl substitution pattern and transcellular flux [1][2].

Application
Selection Property
Validation Focus
Structure-Based Drug Design
Validated crystal structure and distinct physicochemical profile
Docking, QSAR, and computational chemistry workflows
Synthetic Intermediate
Documented purity and unique MDL registry
Batch identity and purity verification
Crystallization & Solid-Form Screening
Known crystal packing and hydrogen-bond network
Polymorph screening and crystal engineering
Permeability & Transport Research
Measurable lipophilicity difference relative to other regioisomers
Passive membrane permeability and transcellular flux assays
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